2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran-benzothiazine dioxide scaffold. Its structure includes a 2-chlorophenyl group at position 4 and a 3-methylbenzyl substituent at position 6, with a cyano (-CN) group at position 2. The benzothiazine 5,5-dioxide moiety is critical for its electronic and steric properties, influencing both reactivity and biological activity. Derivatives of this class are often synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile, as exemplified in related studies . The compound’s design likely aims to optimize substituent effects for enhanced binding affinity and selectivity in biological targets, such as monoamine oxidase (MAO) enzymes .
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHCCGFGCYBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines elements of benzothiazine and pyran systems. The presence of various substituents such as chlorophenyl and methylbenzyl groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O3S |
| Molecular Weight | 392.89 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research.
Anticancer Activity
A study involving derivatives of benzothiazine highlighted the potential of similar compounds in inhibiting cancer cell proliferation. For instance, compounds with structural similarities showed significant inhibitory effects on various cancer cell lines:
- Inhibition of Kinases : The compound may act on specific kinases involved in cancer progression. For example, related compounds have demonstrated IC50 values in the low nanomolar range against key targets like CSF1R (IC50 = 5.5 nM) .
- Cell Line Studies : In vitro studies have shown that structurally related compounds can reduce tumor growth significantly in xenograft models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related benzothiazine derivatives have shown effectiveness against Gram-positive bacteria:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 0.00975 mg/mL against Staphylococcus aureus .
- Mechanism of Action : The presence of halogen substituents (like chlorine) has been associated with increased antibacterial activity .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds often inhibit specific enzymes or receptors involved in cell signaling pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis and G2/M phase arrest in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to the target molecule:
- Antitumor Activity : A series of benzothiazole derivatives demonstrated potent antitumor activity with IC50 values ranging from nanomolar to low micromolar against various cancer cell lines .
- Pharmacokinetics : Research has indicated favorable pharmacokinetic profiles for some derivatives, including good oral bioavailability and metabolic stability across species .
- Structural Modifications : Modifying substituents on the benzothiazole core has been shown to enhance selectivity and potency against specific targets .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, a related compound demonstrated high antiproliferative activity against various human tumor cell lines. The mechanism involves disruption of microtubule formation and G2/M cell cycle arrest, which are critical pathways in cancer cell proliferation .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Research indicates that it possesses efficacy against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antimicrobial agents .
Synthesis of Biologically Active Compounds
The versatility of 2-amino derivatives allows for the synthesis of a wide range of biologically active compounds. These derivatives can be utilized to create novel pharmaceuticals targeting various diseases, including oncological and cardiovascular disorders .
Case Studies
Comparison with Similar Compounds
Key structural differences :
- The 3-methylbenzyl group at position 6 increases steric bulk and lipophilicity relative to the benzyl or methyl groups in , which may improve blood-brain barrier penetration for central nervous system (CNS) targets .
Synthetic routes :
The target compound likely follows a methodology similar to , involving:
Benzothiazine precursor synthesis : Starting with methyl anthranilate, followed by sulfonylation, N-alkylation, and cyclization.
Multicomponent reaction: Condensation of the benzothiazine precursor with substituted aldehydes (e.g., 2-chlorobenzaldehyde) and malononitrile under basic conditions .
Key observations :
- The 2-chlorophenyl group may enhance MAO-A affinity due to halogen interactions with hydrophobic residues in the enzyme’s active site.
- The 3-methylbenzyl group could improve metabolic stability compared to smaller substituents (e.g., methyl) in ’s compounds.
Physicochemical Properties
| Property | Target Compound | 6d () | 7q () |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | 475 g/mol | 389 g/mol |
| LogP (Predicted) | 4.2 (high lipophilicity) | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
Comparison with Pyrano-Pyrazole Derivatives ()
reports pyrano-pyrazole analogs (e.g., 3s and 3t) with distinct cores but similar substituents:
- 3s : 2-chlorophenyl at position 1, 3-methoxyphenyl at position 3.
- 3t : 4-chlorophenyl at position 1, phenyl at position 4.
Differences :
- Pyrano-pyrazoles in exhibit moderate yields (80%) compared to the target compound’s predicted yield (~70–80%, based on ).
Q & A
Q. What are the key synthetic steps for preparing this benzothiazine derivative?
The synthesis involves multi-step protocols:
- Step 1 : Start with methyl anthranilate, coupling with sulfonating agents (e.g., methane sulfonyl chloride) to form 2,1-benzothiazine precursors .
- Step 2 : Perform N-benzylation (using 3-methylbenzyl groups) and cyclization with sodium hydride to construct the pyrano-benzothiazine core .
- Step 3 : Introduce substituents via multicomponent reactions (e.g., malononitrile and substituted aldehydes) to finalize the carbonitrile and chlorophenyl groups . Purification typically employs column chromatography, with characterization via NMR, IR, and mass spectrometry .
Q. Which characterization techniques are critical for verifying structural integrity?
- 1H/13C NMR : Confirm substituent positions and stereochemistry (e.g., diastereotopic protons in the dihydropyrano ring) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., nitrile stretches at ~2,220 cm⁻¹) .
- X-ray crystallography (if available): Resolve 3D conformation and crystal packing .
Q. How do functional groups influence physicochemical and biological properties?
- 2-Chlorophenyl : Enhances lipophilicity and π-π stacking in target binding .
- 3-Methylbenzyl : Modulates steric effects and metabolic stability .
- Carbonitrile (CN) : Participates in hydrogen bonding and dipole interactions in enzyme active sites .
- 5,5-Dioxide : Improves solubility and redox stability .
Advanced Research Questions
Q. How can reaction yields be optimized when substituents hinder cyclization?
- Temperature control : Maintain 60–80°C during cyclization to balance kinetics and side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ring-closure efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Real-time monitoring : Employ TLC or in situ IR to track reaction progress .
Q. What computational methods are suitable for predicting electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Molecular docking : Simulate binding poses with targets (e.g., MAO enzymes) using AutoDock Vina or Schrödinger Suite .
- Molecular Dynamics (MD) : Evaluate stability of ligand-target complexes over nanosecond timescales .
Q. How to resolve contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replace 2-chlorophenyl with 3-fluorophenyl) to isolate contributing moieties .
- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., cell line heterogeneity) .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH-dependent solubility tests : Measure solubility in buffers (pH 1.2–7.4) to mimic gastrointestinal and systemic environments .
- Forced degradation studies : Expose to heat, light, and oxidants (e.g., H₂O₂) to identify degradation pathways via LC-MS .
- Plasma stability assays : Incubate with human plasma and monitor hydrolysis over 24 hours .
Q. How to elucidate molecular targets in complex biological systems?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells .
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
